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Compound of Interest

Compound Name: Methyl 3-bromo-4-methylbenzoate

Cat. No.: B025771

Methyl 3-bromo-4-methylbenzoate (CoHsBrOz) is an aromatic ester whose structural
backbone is a common motif in organic synthesis.[3] Its utility as a precursor, particularly in the
development of antineoplastic agents, demands an unambiguous and thorough understanding
of its molecular architecture.[2] The precise arrangement of its substituent groups—bromao,
methyl, and methyl ester—on the benzene ring dictates its reactivity and suitability for
downstream applications. In a regulated environment such as drug development, confirming
the identity, purity, and structure of such intermediates is not merely a matter of academic
interest but a critical component of quality control and regulatory compliance.

This guide details an integrated analytical workflow, combining spectrometric and spectroscopic
techniques to build a complete structural profile, from elemental composition to three-
dimensional conformation in the solid state. We will examine Mass Spectrometry (MS), Infrared
(IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) techniques (*H, 3C, and
2D correlation experiments), culminating in the definitive analysis provided by X-ray
Crystallography.
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Caption: Molecular Structure of Methyl 3-bromo-4-methylbenzoate.

Foundational Characteristics

Before delving into complex analysis, a summary of the compound's fundamental
physicochemical properties provides a baseline for sample handling and interpretation of
analytical data.

Property Value Source

Molecular Formula CoHoBrO:z [4]

Molecular Weight 229.07 g/mol [4]
Clear colorless to pale yellow

Appearance o ) [5][6]
liquid / solid

Melting Point 38-44 °C [2][5]

Boiling Point 125-130 °C at 0.1 mmHg [2]

Density ~1.433 g/cm?3 (Predicted) [11[2]

. Soluble in dimethyl sulfoxide

Solubility [2][5]
(DMSO)

CAS Number 104901-43-1 [4]

Synthesis and Purity: The Starting Point of Analysis

The context of a molecule's synthesis is crucial for its analysis, as the reaction pathway informs
potential side-products and impurities. A common and efficient route to Methyl 3-bromo-4-
methylbenzoate is the Fischer esterification of its corresponding carboxylic acid.

Expertise & Experience: The choice of an acid catalyst like H2SOa4 is fundamental to Fischer
esterification. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl
carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.
The reaction is driven to completion by using an excess of methanol, which also serves as the
solvent, shifting the equilibrium toward the product side in accordance with Le Chételier's
principle.
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Experimental Protocol: Fischer Esterification

Reaction Setup: Suspend 3-bromo-4-methylbenzoic acid (e.g., 2.0 g, 9.30 mmol) in
methanol (20 mL) in a round-bottom flask equipped with a reflux condenser.[5]

Catalysis: Carefully add concentrated sulfuric acid (e.g., 0.04-0.5 mL) as a catalyst.[2][5]

Reflux: Heat the reaction mixture to reflux (approximately 60-65 °C) and maintain for 12-42
hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2][5]

Workup: After cooling to room temperature, concentrate the mixture in vacuo to reduce the
volume. Dissolve the residue in a suitable organic solvent like ethyl acetate.[5]

Purification: Wash the organic phase sequentially with a saturated aqueous sodium
bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid) and
brine. Dry the organic layer over anhydrous magnesium sulfate (MgSOa), filter, and
concentrate under reduced pressure to yield the crude product.[5]

Final Purification: If necessary, purify the product further by flash column chromatography or
crystallization from a solvent system like ethyl acetate/hexanes to achieve high purity
(>98.5%) suitable for structural analysis.[2][7]

Mass Spectrometry: Confirming Molecular Weight
and Formula

Trustworthiness: Mass spectrometry is the first line of analytical defense. It provides the exact

mass of the molecule, which directly validates its elemental composition. For brominated

compounds, the characteristic isotopic pattern of bromine (7°Br and 81Br in an approximate 1:1

ratio) serves as a definitive confirmation of its presence.

Experimental Protocol: Electrospray lonization (ESI-MS)

Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a
suitable solvent such as methanol or acetonitrile.

Instrumentation: Analyze using a high-resolution mass spectrometer (e.g., TOF or Orbitrap)
equipped with an ESI source.
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o Parameters: Operate in positive ion mode to detect the protonated molecule [M+H]*.

o Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

Data Interpretation

The mass spectrum will exhibit a characteristic pair of peaks for the protonated molecule,
[M+H]*, separated by 2 Da, reflecting the natural isotopic abundance of bromine.

lon Calculated m/z Observed m/z Description

Protonated molecule
[CoHo”°BrO2+H]* 229.9913 ~230.0 _ _
with 7°Br isotope

Protonated molecule
[CoHo®1BrO2+H]* 231.9893 ~232.0 ) )
with 81Br isotope

A reported HPLC-MS analysis showed an (M+H) peak at 231.0, which corresponds to the
average mass, confirming the molecular weight.[7]

Infrared (IR) Spectroscopy: Identifying Functional
Groups

Authoritative Grounding: IR spectroscopy is a rapid, non-destructive technique that identifies
the functional groups present in a molecule by detecting their characteristic vibrational
frequencies. The principles of IR absorption are well-established and serve as a foundational
standard for functional group identification.

Experimental Protocol: Attenuated Total Reflectance
(ATR-IR)

o Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR
crystal.

o Data Acquisition: Record the spectrum, typically from 4000 cm~1 to 400 cm~1.

Data Interpretation
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The IR spectrum of Methyl 3-bromo-4-methylbenzoate is expected to show key absorption
bands that confirm the presence of the ester and substituted aromatic ring.

Wavenumber (cm~—?) Vibration Type Functional Group
~3000-2850 C-H Stretch Methyl groups (-CHs)
~1720 C=0 Stretch Ester carbonyl
~1600, ~1450 C=C Stretch Aromatic ring

~1280, ~1100 C-O Stretch Ester linkage

Substituted benzene (out-of-
~800-900 C-H Bend
plane)

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Carbon-Hydrogen Framework

NMR is the most powerful technique for elucidating the precise connectivity of atoms in an
organic molecule. A combination of 1D (*H, 13C) and 2D experiments provides a complete
picture of the molecular skeleton.

'H NMR: Proton Environment and Connectivity

Expertise & Experience: *H NMR reveals the number of distinct proton environments, their
electronic surroundings (chemical shift), their multiplicity (spin-spin coupling), and their relative
numbers (integration). The substitution pattern on the benzene ring is unambiguously
determined by the chemical shifts and, most importantly, the coupling patterns of the aromatic
protons.

o Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent
(e.g., CDCI3) in an NMR tube.

 Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

e Analysis: Process the data, referencing the chemical shifts to the residual solvent peak or an
internal standard (e.g., TMS).
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Published data confirms the expected *H NMR spectrum.[2][7] The aromatic region is
particularly informative. The proton at C2 is a singlet because it has no adjacent protons. The
protons at C5 and C6 are doublets due to coupling with each other.

Chemical Shift Lo . . .
Multiplicity Integration Assighment Rationale
(5, ppm)
Deshielded by
) adjacent ester
~8.18 - 8.23 s (singlet) 1H H-2 )
and bromine. No
adjacent protons.
Ortho to the
electron-
d (doublet, J =8 ] ]
~7.85-7.90 1H H-6 withdrawing

Hz)
ester group.

Coupled to H-5.

Ortho to the
d (doublet, J =8
~7.28 - 7.33 1H H-5 methyl group.

Hz)
Coupled to H-6.
) Ester methyl
~3.90 - 3.94 s (singlet) 3H -OCHs
protons.
) Aromatic methyl
~2.44 - 2.48 s (singlet) 3H Ar-CHs

protons.

13C NMR: The Carbon Skeleton

13C NMR spectroscopy maps the carbon framework of the molecule. While standard spectra do
not show coupling, techniques like DEPT (Distortionless Enhancement by Polarization
Transfer) can be used to differentiate between CH, CH2, and CHs carbons.
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Chemical Shift (6, ppm) Carbon Type Assighment

~166 C C=0 (Ester)

~143 C C-4 (bearing CH3)
~135 CH C-6

~132 CH C-2

~131 C C-1 (bearing COOCHs)
~129 CH C-5

~123 C C-3 (bearing Br)

~52 CHs -OCHs

~22 CHs Ar-CHs

2D NMR: Unambiguous Structural Confirmation

Trustworthiness: While 1D NMR provides strong evidence, 2D NMR experiments form a self-

validating system by showing direct correlations between atoms. This cross-verification is

essential for irrefutable structural proof.

o COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically

on adjacent carbons). A key correlation would be seen between the aromatic protons at H-5

and H-6.

o HSQC (Heteronuclear Single Quantum Coherence): Maps protons directly to the carbons

they are attached to. This allows for the definitive assignment of each protonated carbon in

the 13C spectrum.

o HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and

carbons over two or three bonds. This is critical for piecing together the molecular fragments

and identifying quaternary carbons.

H-2

Cc-2

C-1

C-6

H-6

C-5

H-5

c-4

c3

-CH3.

H (ester)

Ar-CH3

H(ary) [
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Caption: Key 2D NMR correlations for structural assignment.

X-ray Crystallography: The Definitive 3D Structure

Authoritative Grounding: Single-crystal X-ray diffraction is the gold standard for determining the
exact three-dimensional arrangement of atoms in the solid state. It provides precise data on
bond lengths, bond angles, and intermolecular interactions. While a structure for the title
compound is not publicly available, data from the closely related analog, Methyl 3,5-dibromo-4-
methylbenzoate, provides an excellent proxy for the type of data one would obtain.[8]

Experimental Protocol: Single-Crystal X-ray Diffraction

» Crystallization: Grow single crystals of the compound suitable for diffraction, often by slow
evaporation from a solvent like methanol.

o Data Collection: Mount a crystal on a goniometer in an X-ray diffractometer. Collect
diffraction data as the crystal is rotated in a stream of X-rays.

 Structure Solution and Refinement: Process the diffraction data to solve the phase problem
and generate an initial electron density map. Refine the atomic positions and thermal
parameters to generate the final crystal structure.

Anticipated Structural Features

Based on the analysis of its dibromo-analog, the molecule is expected to be nearly planar, with
a small dihedral angle between the plane of the benzene ring and the methyl ester group.[8]
The crystal packing would likely be influenced by weak intermolecular interactions such as C-
H---O or C-H---Br hydrogen bonds.[8]

Integrated Workflow for Structural Verification

No single technique is sufficient for complete structural proof. The synergy between methods
provides the highest level of confidence. The logical flow of analysis ensures that each step
builds upon and validates the last.
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Caption: Integrated workflow for structural elucidation.

Conclusion
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The structural analysis of Methyl 3-bromo-4-methylbenzoate is a multi-faceted process that
relies on the orthogonal application of modern analytical techniques. Mass spectrometry and IR
spectroscopy provide rapid confirmation of the molecular formula and constituent functional
groups. A comprehensive suite of 1D and 2D NMR experiments subsequently delivers an
unambiguous map of atomic connectivity. Finally, X-ray crystallography offers the ultimate
confirmation of the three-dimensional structure. This rigorous, self-validating workflow is
indispensable in research and industry, ensuring that key molecular building blocks are
precisely what they are intended to be, thereby guaranteeing the integrity of the final products
derived from them.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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